molecular formula C6H12N2 B3079045 3-Methyl-3,6-diazabicyclo[3.1.1]heptane CAS No. 1059700-16-1

3-Methyl-3,6-diazabicyclo[3.1.1]heptane

Cat. No.: B3079045
CAS No.: 1059700-16-1
M. Wt: 112.17 g/mol
InChI Key: PWOVIVDQSUNZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3,6-diazabicyclo[3.1.1]heptane is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research, particularly in the development of novel ligands for nicotinic acetylcholine receptors (nAChRs) . Compounds based on the 3,6-diazabicyclo[3.1.1]heptane structure have been identified as potent and selective ligands for specific nAChR subtypes, including α4β2 and α6/α3β2β3 . These receptors are critical therapeutic targets for neurodegenerative conditions such as Parkinson's disease . Research indicates that agonists of these receptors, like the extensively characterized analog (Cyclopropylcarbonyl)-3,6-diazabicyclo[3.1.1]heptane (TC-8831), can facilitate motor function and attenuate L-DOPA-induced dyskinesias in animal models without compromising anti-parkinsonian benefits . The mechanism of action for these compounds involves molecular interactions at the receptor binding site, including cation–π bonds, hydrogen-bonding, and hydrophobic aliphatic interactions . Beyond neuroscience, the diazabicycloheptane scaffold is also explored for its diverse biological activities, including potential as an opioid receptor ligand . This product is supplied as a high-purity building block for research and development. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-3,6-diazabicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8-3-5-2-6(4-8)7-5/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOVIVDQSUNZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Access to 3 Methyl 3,6 Diazabicyclo 3.1.1 Heptane and Its Derivatives

Strategic Retrosynthetic Approaches to the Bridged Diazabicyclo[3.1.1]heptane Core

A logical retrosynthetic analysis of the 3,6-diazabicyclo[3.1.1]heptane framework suggests a key disconnection strategy involving the formation of the azetidine (B1206935) ring followed by the construction of the second six-membered ring. The primary disconnection can be made at the C4-N3 and C2-N3 bonds, leading to a 2,4-disubstituted azetidine precursor. This approach simplifies the complex bicyclic structure into a more synthetically manageable monocyclic intermediate.

Further disconnection of the azetidine ring itself can be envisioned through various classical methods, such as a [2+2] cycloaddition or an intramolecular cyclization of a suitably functionalized acyclic precursor. This strategic approach allows for the assembly of the core structure from readily available and often inexpensive starting materials.

Established Multi-Step Synthetic Routes

The construction of the 3,6-diazabicyclo[3.1.1]heptane core has been achieved through several multi-step synthetic sequences, often commencing from simple, commercially available precursors. These routes are designed to be efficient and scalable, providing access to significant quantities of the desired bicyclic system.

Cyclization Reactions in Core Formation

A pivotal step in the synthesis of the 3,6-diazabicyclo[3.1.1]heptane skeleton is the intramolecular cyclization to form the bridged system. One effective method involves the cyclization of a cis-1-benzyl-2-benzylcarbamyl-4-hydroxymethyl-azetidine derivative. scribd.com In this approach, the primary alcohol is first converted to a suitable leaving group, such as a mesylate. Subsequent treatment with a base promotes an intramolecular nucleophilic substitution, where the nitrogen of the benzylcarbamyl group displaces the mesylate to forge the second ring and complete the bicyclic core. scribd.com This key cyclization step has been reported to proceed in high yield. scribd.com

Another approach involves the intramolecular imide formation within a suitably 1,3-functionalized cyclobutane (B1203170) derivative, which can be obtained through a diastereoselective Strecker reaction of a 3-oxocyclobutanecarboxylate.

Utilization of Inexpensive Starting Materials

Economical and scalable syntheses are paramount for the practical application of these bicyclic scaffolds. Researchers have developed routes that commence from inexpensive and readily accessible starting materials. For instance, the synthesis can begin with a seven-step sequence utilizing straightforward and well-established chemical transformations. researchgate.net This often involves the initial construction of a functionalized azetidine or cyclobutane ring from simple acyclic precursors, followed by the key cyclization and subsequent modifications.

Preparation of N3- and N6-Monoprotected 3,6-Diazabicyclo[3.1.1]heptanes

For the selective functionalization of the two nitrogen atoms within the 3,6-diazabicyclo[3.1.1]heptane core, the preparation of N3- and N6-monoprotected intermediates is crucial. The use of protecting groups such as tert-butoxycarbonyl (Boc) allows for the differentiation of the two amine functionalities.

The synthesis of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a key step, providing a versatile intermediate where the N6 nitrogen is protected, leaving the N3 nitrogen available for further modification. unimi.it This intermediate can be prepared by reacting the parent 3,6-diazabicyclo[3.1.1]heptane with di-tert-butyl dicarbonate (B1257347). Subsequent removal of the protecting group at a later stage allows for functionalization at the N6 position.

Intermediate Protecting Group Purpose
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylateBocAllows for selective functionalization at the N3 position.
3-Benzyl-6-tert-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptaneBoc and Benzyl (B1604629)Orthogonal protection for sequential functionalization at both nitrogen centers.

Functionalization and Derivatization Strategies

With the successful synthesis of the monoprotected 3,6-diazabicyclo[3.1.1]heptane core, a variety of functional groups can be introduced at the nitrogen centers to generate a library of derivatives with diverse biological activities.

Introduction of Substituents at Nitrogen Centers (N-Alkylation, N-Acylation)

N-Alkylation: The secondary amine at the N3 position of the Boc-protected intermediate is amenable to N-alkylation reactions. For the synthesis of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane, a reductive amination reaction can be employed. Treatment of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate with formaldehyde (B43269) in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) would introduce the methyl group at the N3 position. Subsequent deprotection of the Boc group would then yield the target compound. Another general procedure for alkylation involves reacting the monoprotected intermediate with an aldehyde in the presence of sodium cyanoborohydride. google.com

N-Acylation: The nitrogen atoms of the diazabicyclic core can also be readily acylated to introduce a range of amide functionalities. For example, reaction of a monoprotected 3,6-diazabicyclo[3.1.1]heptane with an acylating agent like propionic anhydride (B1165640) in the presence of a base affords the corresponding N-propionyl derivative. google.comnih.gov Microwave-assisted coupling reactions followed by hydrolysis and subsequent acylation with various anilines or amines have also been utilized to synthesize a diverse library of N-acyl derivatives. unimi.it

Reaction Type Reagents Functional Group Introduced
N-AlkylationFormaldehyde, Sodium TriacetoxyborohydrideMethyl
N-AlkylationAldehyde, Sodium CyanoborohydrideAlkyl
N-AcylationPropionic Anhydride, BasePropionyl
N-AcylationCarboxylic Acid, Coupling AgentsAcyl

Photocatalytic Minisci-like Conditions for Bridgehead Functionalization

The functionalization of the bridgehead position of saturated bicyclic scaffolds like this compound is a significant challenge in synthetic chemistry. However, recent advancements have demonstrated that mild, photocatalytic Minisci-like conditions can effectively introduce a variety of heterocyclic moieties at this position. nih.govnih.gov This method is highly valuable as it allows for late-stage diversification of complex molecules, which is a crucial strategy in medicinal chemistry for creating bioisosteres of meta-substituted arenes and pyridines. nih.govresearchgate.net

The reaction proceeds via a decarboxylative functionalization mechanism. nih.gov It begins with a bridgehead carboxylic acid, which is converted into a redox-active ester (RAE), typically an N-hydroxyphthalimide (NHP) ester. acs.org Under visible light irradiation, an organic photocatalyst (such as 4CzIPN) facilitates the generation of a bridgehead radical through decarboxylation of the RAE. nih.govresearchgate.net This radical then adds to a protonated heterocycle, and subsequent oxidative aromatization yields the final functionalized product. chim.it A key advantage of this modern approach is the avoidance of harsh oxidants and expensive metal catalysts often required in traditional Minisci reactions. nih.gov

This methodology has been successfully applied to aza-bicyclo[3.1.1]heptane systems, demonstrating its compatibility with the core structure of interest. acs.org A range of heterocycles can be introduced, expanding the chemical space accessible from this scaffold. nih.govacs.org

Table 1: Examples of Heterocycles Introduced via Photocatalytic Minisci-like Reaction on Bicyclo[3.1.1]heptane Cores Data extrapolated from studies on similar aza-bicyclo[3.1.1]heptane and bicyclo[3.1.1]heptane systems.

Heterocycle AcceptorResulting Functional GroupTypical Yield RangeReference
LepidineQuinolinylGood acs.org
Pyridine (B92270)PyridinylModerate to Good nih.gov
IsoquinolineIsoquinolinylGood acs.org
BenzothiazoleBenzothiazolylModerate to Good nih.gov

Derivatization through Oxidation, Reduction, and Substitution Reactions

The this compound scaffold can be further derivatized through a variety of classical organic reactions, including oxidation, reduction, and substitution at the nitrogen atoms.

Oxidation: The tertiary amine centers within the diazabicyclo[3.1.1]heptane core are susceptible to oxidation. While specific studies on this compound are not detailed, analogous tertiary amines in bicyclic systems can be oxidized to form N-oxides under controlled conditions, typically using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reduction reactions are primarily employed to modify substituents attached to the core scaffold. For instance, a common synthetic strategy involves the introduction of a benzyl protecting group, which can later be removed via catalytic hydrogenolysis (e.g., using Pd/C and H₂ atmosphere) to yield a free secondary amine ready for further functionalization. chemrxiv.org Another key reductive method is reductive amination, where an aldehyde is reacted with a secondary amine on the scaffold in the presence of a mild reducing agent like sodium cyanoborohydride to form a new C-N bond and introduce an alkyl substituent. google.com

Substitution: Substitution reactions, particularly at the nitrogen atoms, are the most common method for elaborating the 3,6-diazabicyclo[3.1.1]heptane core.

N-Alkylation: This can be achieved by reacting the secondary amine at the N6 position with alkyl halides.

N-Acylation: The secondary amine readily reacts with acylating agents such as acid chlorides, anhydrides (e.g., propionic anhydride), or activated esters to form amide derivatives. google.com For example, reaction with di-tert-butyl dicarbonate (Boc₂O) provides the tert-butoxycarbonyl (Boc) protected derivative, a common intermediate in multi-step synthesis. google.com

Synthesis of Specific Derivative Libraries (e.g., Carboxamides, Arylpropenyl derivatives)

The versatility of the 3,6-diazabicyclo[3.1.1]heptane scaffold makes it an excellent template for the synthesis of diverse chemical libraries for structure-activity relationship (SAR) studies.

Carboxamide Libraries: A significant number of derivatives are 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides. nih.gov These are typically synthesized by coupling the free secondary amine of a protected this compound intermediate with a variety of carboxylic acids. Standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) are often employed to facilitate this amide bond formation. unimi.it This approach has been used to generate libraries targeting nicotinic acetylcholine (B1216132) receptors. nih.govunimi.it For instance, coupling with various anilines after hydrolysis of a methyl nicotinate (B505614) intermediate has produced a series of N-arylnicotinamides. unimi.it

Table 2: Representative Carboxamide Derivatives of 3,6-Diazabicyclo[3.1.1]heptane

Coupling PartnerResulting Derivative ClassSynthetic MethodReference
Cyclopropanecarboxylic acid3-(Cyclopropylcarbonyl)-3,6-diazabicyclo[3.1.1]heptaneAmide Coupling nih.gov
Various substituted anilines5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamidesAmide Coupling (EDC, HOBt) unimi.it
5-Chloro-2-methylphenylisocyanateN-(5-chloro-2-methylphenyl)-...-carboxamideReaction with Isocyanate mdpi.com

Arylpropenyl Derivatives: Another important class of derivatives is N-arylpropenyl-3,6-diazabicyclo[3.1.1]heptanes. These compounds have been synthesized and evaluated as ligands for opioid receptors. nih.gov The synthesis typically involves the reaction of a monosubstituted 3,6-diazabicyclo[3.1.1]heptane with a substituted cinnamyl chloride or bromide under basic conditions. This allows for the introduction of a wide variety of substituted aryl groups, enabling fine-tuning of the molecule's properties. nih.govresearchgate.net The regiochemistry can be controlled, leading to either N-3 or N-6 arylpropenyl derivatives, which can exhibit different biological activities. nih.gov

Considerations for Scalability and Synthetic Efficiency

The transition from laboratory-scale synthesis to multigram or kilogram production of this compound and its derivatives requires careful consideration of efficiency, cost, and robustness of the chemical route. chemrxiv.orgresearchgate.net

Key considerations for a scalable synthesis include:

Starting Materials: The route should commence from readily available and inexpensive bulk reagents. nih.gov For related azabicyclo[3.1.1]heptanes, syntheses have been developed starting from materials like cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate or methyl 3-oxocyclobutanecarboxylate. chemrxiv.orgnih.gov

Purification: Chromatographic purification should be minimized or avoided in favor of crystallization or distillation where possible, as chromatography is often a bottleneck in large-scale production. researchgate.net Developing synthetic steps that yield intermediates with high purity is crucial. nih.gov

For example, the synthesis of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid has been achieved on a 400g scale, serving as a versatile common intermediate for various building blocks. nih.gov Such strategies, focusing on the large-scale production of a central intermediate, are essential for the efficient and scalable synthesis of diverse derivative libraries. nih.gov

Stereochemical Control and Chiral Applications of the 3,6 Diazabicyclo 3.1.1 Heptane System

Inherent Chirality of the Bicyclic Scaffold

The parent 3,6-diazabicyclo[3.1.1]heptane is an achiral molecule due to the presence of a plane of symmetry. However, the substitution of a methyl group at the C3 position breaks this symmetry, rendering 3-Methyl-3,6-diazabicyclo[3.1.1]heptane a chiral molecule. The chirality arises from the stereogenic center at the carbon atom bearing the methyl group. This results in the existence of two enantiomers, (R)-3-Methyl-3,6-diazabicyclo[3.1.1]heptane and (S)-3-Methyl-3,6-diazabicyclo[3.1.1]heptane.

The rigid bicyclic structure of the heptane (B126788) core significantly influences the spatial orientation of the nitrogen lone pairs and the methyl substituent. This conformational rigidity is a desirable trait for a chiral ligand as it can lead to more effective transfer of stereochemical information during a catalytic cycle, potentially resulting in higher enantioselectivity in chemical reactions. The fixed geometry of the scaffold reduces the number of possible conformations, which can simplify the analysis of transition states in catalyzed reactions.

Enantioselective Synthetic Approaches

The synthesis of enantiomerically pure this compound is a crucial prerequisite for its application in asymmetric catalysis. While specific, documented enantioselective synthetic routes for this particular compound are not extensively reported in readily available literature, general strategies for achieving enantiopurity in related chiral diamines can be considered. These approaches typically fall into two main categories: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution: This classical method involves the separation of a racemic mixture of this compound. This can be achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to liberate the corresponding enantiopure amine.

Asymmetric Synthesis: A more direct and often more efficient approach is the synthesis of a single enantiomer from the outset. This can be accomplished by using a chiral starting material, a chiral auxiliary, or a chiral catalyst. For a molecule like this compound, an asymmetric synthesis could potentially involve the stereoselective formation of one of the rings or the stereoselective introduction of the methyl group. For instance, a strategy could involve the asymmetric reduction of a suitable prochiral precursor or a stereoselective alkylation of a related bicyclic intermediate.

While detailed experimental procedures for the enantioselective synthesis of this compound are not prominently documented, the principles of asymmetric synthesis provide a clear conceptual framework for how its enantiomers could be obtained.

Utilization as Chiral Ligands in Asymmetric Catalysis

Chiral diamines are a well-established class of ligands for a variety of asymmetric transformations. The two nitrogen atoms can chelate to a metal center, forming a stable complex that can act as a chiral catalyst. The rigid backbone of this compound, combined with the stereodirecting influence of the methyl group, makes it a promising, albeit not yet widely explored, candidate for such applications.

Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, where a prochiral unsaturated substrate is reduced to a chiral saturated product with high enantioselectivity. Chiral ligands play a pivotal role in this process by creating a chiral environment around the metal center (commonly rhodium, ruthenium, or iridium).

While there is a lack of specific research data on the use of this compound as a ligand in asymmetric hydrogenation, its structural features suggest potential applicability. A complex formed between an enantiopure form of this diamine and a suitable metal precursor could theoretically catalyze the hydrogenation of substrates like prochiral olefins or ketones. The success of such a catalyst would depend on the precise geometry of the metal complex and the nature of the substrate.

Table 1: Hypothetical Application in Asymmetric Hydrogenation The following table is illustrative and based on the potential application of the compound, as specific experimental data is not currently available in the literature.

EntrySubstrateCatalyst System (Hypothetical)ProductEnantiomeric Excess (ee)
1Acetophenone[Rh(COD)Cl]₂ / (R)-3-Methyl-3,6-diazabicyclo[3.1.1]heptane(R)-1-PhenylethanolData not available
2Methyl acetoacetate[RuCl₂(PPh₃)₃] / (S)-3-Methyl-3,6-diazabicyclo[3.1.1]heptaneMethyl (S)-3-hydroxybutanoateData not available

Beyond hydrogenation, chiral diamines are effective ligands in a range of other asymmetric carbon-carbon bond-forming reactions.

Asymmetric Alkylation: In asymmetric alkylation, a nucleophile is added to an electrophile in a stereocontrolled manner. A chiral catalyst derived from this compound could potentially be used to control the stereochemical outcome of such reactions, for example, in the asymmetric alkylation of enolates.

Asymmetric Michael Additions: The Michael addition, or conjugate addition, is another fundamental C-C bond-forming reaction. The use of a chiral catalyst can render this process enantioselective. A metal complex of this compound could serve as a chiral Lewis acid to activate the Michael acceptor and create a chiral environment for the nucleophilic attack.

Table 2: Potential Applications in Other Asymmetric Transformations This table is for illustrative purposes, highlighting potential areas of application, as specific experimental data for this compound is not found in the surveyed literature.

Reaction TypeSubstrate 1Substrate 2Catalyst System (Hypothetical)ProductEnantiomeric Excess (ee)
Asymmetric AlkylationDiethyl malonateCinnamyl chloridePd(dba)₂ / (R)-3-Methyl-3,6-diazabicyclo[3.1.1]heptaneChiral allylic alkylation productData not available
Asymmetric Michael AdditionNitromethaneChalconeCu(OTf)₂ / (S)-3-Methyl-3,6-diazabicyclo[3.1.1]heptaneChiral nitroalkane productData not available

Computational and Theoretical Investigations of 3 Methyl 3,6 Diazabicyclo 3.1.1 Heptane Derivatives

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are pivotal in visualizing and predicting how ligands, such as the derivatives of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane, interact with their receptor targets at a molecular level. These computational techniques have been extensively applied to understand the binding of this class of compounds to nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govunimi.it

Docking studies have successfully predicted the binding modes of 3,6-diazabicyclo[3.1.1]heptane derivatives within the binding sites of nAChR subtypes, such as α4β2 and α7. nih.govunimi.it These studies have revealed that the binding affinity is promoted by key molecular features, including a cationic center, a hydrogen-bond acceptor, and hydrophobic aliphatic groups. nih.gov Homology models of nAChRs have been instrumental in these predictions, with docking simulations suggesting that some derivatives can adopt alternative binding modes within the receptor's binding pocket. nih.gov

For instance, the docking of selective derivatives into models of the α4β2 and α7 nAChR subtypes has helped to rationalize their binding affinities and selectivities. unimi.it The critical interactions highlighted by these models often involve hydrogen bonds and hydrophobic interactions with specific amino acid residues in the receptor's binding site. The cationic center of the diazabicyclo[3.1.1]heptane core is proposed to interact with the aromatic box, a common feature in nAChR binding sites.

Derivative ClassTarget ReceptorKey Predicted Interactions
3,6-diazabicyclo[3.1.1]heptane-3-carboxamidesα4β2 and α6/α3β2β3 nAChRsCationic center, hydrogen-bond acceptor, hydrophobic aliphatic features. nih.gov
5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-(2-fluorophenyl)nicotinamideα4β2 nAChRHigh affinity interactions leading to a Ki value of 10 pM. nih.gov
3-(6-halopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptanesα4β2 and α7 nAChRsHigh affinity for α4β2, with selectivity influenced by substitutions. nih.gov

The conformational landscape of 3,6-diazabicyclo[3.1.1]heptane derivatives plays a crucial role in their biological activity. unimi.itblumberginstitute.org The rigid bicyclic core of this scaffold imparts a degree of conformational constraint, which can be favorable for binding to a specific receptor conformation. However, the nature and flexibility of the substituents on this core are also critical determinants of binding affinity and selectivity. nih.gov

Computational analyses have shown that molecular flexibility is a key factor driving the binding affinity of these compounds. nih.gov For certain nAChR subtypes, such as α6β2β3, ligand binding appears to be more sensitive to both the bulkiness and the flexibility of the ligand. nih.gov Theoretical calculations, in conjunction with experimental techniques like high-field proton magnetic resonance (1H-NMR) spectroscopy, have been used to determine the preferred conformations of related diazabicyclic systems, providing insights into the spatial arrangement of pharmacophoric features. unimi.it

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of unsynthesized compounds and for identifying the key molecular properties that influence their potency.

Molecular DescriptorInfluence on Binding AffinityReceptor Subtype Sensitivity
Ligand ShapePrimary driver of binding affinity. nih.govGeneral importance across nAChR subtypes.
Relative Positive Charge DistributionPrimary driver of binding affinity. nih.govImportant for electrostatic interactions in the binding site.
Molecular FlexibilityPrimary driver of binding affinity. nih.govBinding to α6β2β3 nAChRs is more sensitive to this factor. nih.gov
BulkinessInfluential factor. nih.govBinding to α6β2β3 nAChRs is more sensitive to this factor. nih.gov

Furthermore, the electrostatic potential on the molecular surface, particularly the distribution of positive charge, is a key contributor to binding. nih.gov The nitrogen atoms in the diazabicyclic core are typically protonated at physiological pH, creating a cationic center that can engage in favorable electrostatic interactions with negatively charged or electron-rich residues in the receptor's binding site. QSAR models that incorporate descriptors related to electrostatic potential have proven effective in predicting the binding affinities of these compounds.

Pharmacophore Elucidation and Refinement

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exhibit a specific biological activity. For derivatives of 3,6-diazabicyclo[3.1.1]heptane, pharmacophore elucidation has been a crucial step in understanding their interaction with nAChRs and in designing new, more potent ligands.

Pharmacophore models for this class of compounds have confirmed the importance of key interaction features. nih.gov These typically include a cationic center, which corresponds to the protonated nitrogen of the bicyclic system, and one or more hydrogen-bond acceptors. nih.gov The spatial relationship between these features is critical for optimal receptor binding. The development of these models often starts from the structure of known active compounds and is refined through iterative cycles of modeling, synthesis, and biological testing. The insights gained from pharmacophore modeling have been instrumental in the design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with high affinity and selectivity for specific nAChR subtypes. cnr.it

Computational Mechanistic Studies of Reactions Involving the Scaffold

Computational and theoretical investigations, particularly through Density Functional Theory (DFT), have become instrumental in elucidating the mechanistic pathways of reactions involving the 3,6-diazabicyclo[3.1.1]heptane scaffold. These studies provide valuable insights into the electronic properties, reactivity, and potential interactions of derivatives of this scaffold, which are crucial for the design of new therapeutic agents.

For instance, computational chemistry has been employed to examine the geometry, electronic properties, and reactivity descriptors of complex molecules incorporating the 3,6-diazabicyclo[3.1.1]heptane moiety, such as selpercatinib. nih.gov In such studies, the molecular structure is optimized using methods like DFT with the B3LYP functional. nih.gov Analysis of the Frontier Molecular Orbitals (FMO), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in predicting the reactivity, stability, and biological activity of the molecule. nih.gov

The proton affinities of the nitrogen atoms within the 3,6-diazabicyclo[3.1.1]heptane ring are also a subject of computational investigation. nih.gov By calculating these affinities, researchers can predict the most likely sites of protonation, which is fundamental to understanding the compound's behavior in biological systems. nih.gov

Furthermore, molecular docking simulations and Quantitative Structure-Activity Relationship (QSAR) modeling have been applied to derivatives like 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides. nih.gov These computational techniques are used to predict the binding modes of these ligands to their target receptors, such as nicotinic acetylcholine receptors (nAChRs). nih.gov Such models highlight the key molecular features—like the cationic center, hydrogen-bond acceptors, and hydrophobic regions—that govern binding affinity. nih.gov QSAR modeling further refines this understanding by correlating ligand properties, such as shape, charge distribution, and flexibility, with their biological activity. nih.gov

While direct computational mechanistic studies on reactions involving this compound were not prominently found, the approaches used for the broader class of 3,6-diazabicyclo[3.1.1]heptane derivatives are directly applicable. These computational methods provide a powerful lens through which the intricate details of reaction mechanisms and molecular interactions can be understood, guiding further synthetic and therapeutic development.

Applications in Medicinal Chemistry and Chemical Biology

Design Principles for Novel Pharmacological Agents based on the 3,6-Diazabicyclo[3.1.1]heptane Core

The design of new drugs often involves the use of molecular scaffolds that can orient functional groups in a precise three-dimensional arrangement to optimize interactions with biological targets. The 3,6-diazabicyclo[3.1.1]heptane core has emerged as a valuable building block in this regard, offering a rigid framework that can be strategically employed to enhance the properties of drug candidates.

Development as Bioisosteres for Aromatic Systems (e.g., meta-substituted benzenes, pyridines)

A key strategy in modern drug design is the replacement of planar aromatic rings with saturated, three-dimensional structures to improve physicochemical properties such as solubility and metabolic stability, a concept often referred to as "escaping flatland." The 3,6-diazabicyclo[3.1.1]heptane scaffold has been successfully utilized as a bioisostere for meta-substituted benzene (B151609) rings. Its rigid bicyclic structure effectively mimics the spatial arrangement of substituents on a meta-phenylene ring, while introducing a more favorable three-dimensional character. This bioisosteric replacement can lead to improved drug-like properties without compromising biological activity.

Mimicry of Common Pharmacophoric Motifs (e.g., Morpholine)

The 3,6-diazabicyclo[3.1.1]heptane moiety can also serve as a constrained mimic of other important pharmacophoric motifs, such as morpholine (B109124) and piperazine. By incorporating the basic nitrogen atoms within a rigid bicyclic framework, this scaffold can pre-organize the molecule into a conformation that is favorable for binding to a target receptor or enzyme. This conformational constraint can lead to increased potency and selectivity compared to more flexible analogs.

Structure-Activity Relationship (SAR) Studies of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a lead compound affect its biological activity. For derivatives of this compound, these studies have provided valuable insights into the key structural features required for potent and selective interaction with various biological targets, most notably nicotinic acetylcholine (B1216132) receptors (nAChRs).

Impact of Substituent Variations on Target Affinity and Selectivity

Research into 3,6-diazabicyclo[3.1.1]heptane derivatives as nAChR ligands has demonstrated that the nature and position of substituents on attached aromatic or heteroaromatic rings significantly influence target affinity and selectivity. For instance, in a series of 3-(pyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane analogs, variations in the substitution pattern on the pyridine (B92270) ring led to a wide range of affinities for the α4β2 nAChR subtype.

One study synthesized a series of novel 3,6-diazabicyclo[3.1.1]heptane derivatives and evaluated their affinity and selectivity for α4β2 and α7 nAChR subtypes. Several compounds exhibited very high affinity for the α4β2 subtype, with Ki values in the low nanomolar to picomolar range. For example, 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane was found to be highly selective for the α4β2 receptor over the α7 subtype. nih.gov

Another study explored new analogues of 3-(6-halopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptanes. The phenylpyridyl-diazabicycloheptane derivative, in particular, displayed a Ki value of 11.17 pM for the α4β2 receptor with improved selectivity over the α7 receptor (Ki = 17 μM). nih.gov The introduction of electron-donating groups, such as methyl (CH3) and methoxy (B1213986) (OCH3), on the phenylpyridyl moiety resulted in good affinity for α4β2 receptors with virtually no affinity for the α7 subtype. nih.gov Conversely, a p-NO2-phenyl substituted analogue showed the highest α4β2 affinity among the tested phenyl-substituted compounds, comparable to the unsubstituted phenylpyridyl derivative. nih.gov

In a different series of 3-(5-anilinopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane derivatives, the substituents on the aniline (B41778) ring were found to be critical for α4β2 receptor affinity. The presence of a 4-nitro (NO2) group on the benzene ring resulted in the highest affinity, with a Ki value of 22.5 pM. cnr.it The N-methyl derivative of the parent aniline compound showed a 25-fold reduction in α4β2 affinity, suggesting that the aniline NH group is involved in a crucial interaction with the receptor. cnr.it

Table 1: SAR of 3,6-Diazabicyclo[3.1.1]heptane Derivatives at Nicotinic Acetylcholine Receptors

Compound IDR GroupTargetKi (nM)Selectivity (α7/α4β2)
1 6-bromopyridin-3-ylα4β2 nAChR0.0561295
2 6-phenylpyridin-3-ylα4β2 nAChR0.011>1,500,000
3 5-(4-nitrophenylamino)pyridin-3-ylα4β2 nAChR0.0225-
4 5-(4-methoxyphenylamino)pyridin-3-ylα4β2 nAChR0.0598-

Stereochemical Effects on Biological Activity

While the parent 3,6-diazabicyclo[3.1.1]heptane is achiral, the introduction of substituents can create stereocenters, and the resulting stereoisomers can exhibit different biological activities. Although specific studies on the stereoisomers of this compound are limited, research on the closely related 3,6-diazabicyclo[3.2.0]heptane scaffold provides valuable insights into the potential importance of stereochemistry.

In a study of 3,6-diazabicyclo[3.2.0]heptane derivatives as nAChR ligands, the stereochemistry of the bicyclic core had a significant impact on subtype selectivity and functional activity. For example, the (1R,5S)-enantiomers of certain 5-bromo and 5-nitrile analogues demonstrated agonist activity at the hα4β2 nAChR subtype while being functionally inactive at the hα3β4 subtype. lookchem.com In contrast, their (1S,5R)-enantiomers showed weak and nonselective agonist activity at both receptor subtypes. lookchem.com This highlights that even subtle changes in the three-dimensional arrangement of the molecule can have profound effects on its interaction with the target protein. These findings suggest that the stereochemistry of substituted 3,6-diazabicyclo[3.1.1]heptane derivatives is likely to be a critical factor in determining their pharmacological profiles.

Ligand-Target Interaction Studies (Pre-clinical Focus)

Understanding how a ligand interacts with its biological target at the molecular level is fundamental to rational drug design. Pre-clinical studies on this compound derivatives have employed a variety of techniques to elucidate these interactions.

In vitro binding assays have been instrumental in quantifying the affinity of these compounds for their targets. As detailed in the SAR section, many derivatives have been shown to bind to nAChRs with high affinity, often in the nanomolar to picomolar range. nih.govnih.govcnr.it

Functional assays have provided further insights into the nature of the ligand-target interaction, determining whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. For example, some 3-(6-halopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane analogues were found to be agonists at the α4β2 nAChR, while the phenyl-substituted derivative acted as an antagonist. nih.gov

Molecular docking studies have been used to predict the binding modes of these compounds within the ligand-binding domain of their target proteins. For a series of 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamide derivatives, docking simulations suggested that the compounds align with the known nAChR agonist epibatidine (B1211577) in the α4β2 subtype binding pocket, retaining a key ionic interaction. This predicted binding mode could explain the high selectivity of these larger structures for the α4β2 over the α7 subtype. unimi.it

Furthermore, a study on 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides identified a lead compound, TC-8831 (3-(Cyclopropylcarbonyl)-3,6-diazabicyclo[3.1.1]heptane), which demonstrated a safe in vitro pharmacological profile. nih.gov This compound was shown to be a partial or full agonist at both the (α4)2(β2)3 and α6/α3β2β3 nAChRs. nih.gov Docking studies highlighted the importance of the cationic center, a hydrogen-bond acceptor, and hydrophobic aliphatic features for binding affinity. nih.gov Importantly, TC-8831 showed potential in in vivo animal models for reducing or preventing L-dopa-induced dyskinesias. nih.gov Pharmacokinetic analysis in rats confirmed that the compound could penetrate the brain. nih.gov

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 3,6-diazabicyclo[3.1.1]heptane nucleus has been extensively utilized in the development of potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs). nih.gov Derivatives of this scaffold have shown particular promise in targeting the α4β2 subtype, which is implicated in various neurological and psychiatric conditions. nih.govcnr.it

Research has yielded a variety of 3,6-diazabicyclo[3.1.1]heptane derivatives with exceptional affinity for the α4β2 nAChR subtype, often in the picomolar to low nanomolar range. nih.govresearchgate.net For instance, a series of 3-(pyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane derivatives demonstrated very high affinity, with Ki values at α4β2 receptors ranging from 0.023 to 0.056 nM. nih.govresearchgate.net One of the most notable compounds, 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane, was found to be highly selective for the α4β2 subtype over the α7 subtype. nih.gov

The scaffold is also effective for targeting α6-containing nAChRs. The compound 3-(Cyclopropylcarbonyl)-3,6-diazabicyclo[3.1.1]heptane (TC-8831) showed high affinity for both α4β2 (Ki = 3.0 nM) and α6/α3β2β3-nAChRs (Ki = 21 nM). nih.govnih.gov This demonstrates the tunability of the scaffold to target different nAChR subtypes. nih.gov Further studies on N-arylnicotinamide derivatives have identified compounds with Ki values as low as 10 pM for the α4β2 subtype, alongside very high selectivity over the α7 subtype. unimi.itnih.gov

Binding Affinities (Ki) of Selected 3,6-Diazabicyclo[3.1.1]heptane Derivatives for nAChR Subtypes
Compoundα4β2 Ki (nM)α6/α3β2β3 Ki (nM)α7 Ki (nM)Reference
3-(Pyridin-3-yl) derivatives0.023 - 0.056Not Reported> 29.8 nih.govresearchgate.net
TC-88313.021Not Reported nih.gov
5-(3,6-diazabicyclo[3.1.1]heptane-3-yl)-N-(2-fluorophenyl)nicotinamide0.010Not ReportedHigh Selectivity unimi.itnih.gov
3-(anilino)pyridine derivative 10.0598Not Reported837 unimi.it
3-(anilino)pyridine derivative 21.76Not Reported4100 unimi.it

Derivatives based on the 3,6-diazabicyclo[3.1.1]heptane scaffold predominantly exhibit agonist or partial agonist activity at nAChR subtypes. nih.govunimi.it The library of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides, including TC-8831, were characterized as partial or full agonists at both high-sensitivity (α4)2(β2)3 and α6/α3β2β3 nAChRs. nih.gov Functional studies using calcium-flux assays confirmed TC-8831 as a full agonist at the α6/α3β2β3-nAChR, with an EC50 of 80 nM and Emax of 100%. nih.gov

Similarly, N-arylnicotinamide derivatives were found to be selective partial agonists for the α4β2 nAChR subtype. unimi.itnih.gov Certain 3-(anilino)pyridine derivatives also act as partial agonists at both α4β2 and α3β4 nAChRs. unimi.it The nature of the activity—whether full or partial agonism—can be modulated by the specific substitutions on the bicyclic core and the attached aromatic systems, allowing for fine-tuning of the pharmacological profile. drugbank.com

Opioid Receptor Ligands

The 3,6-diazabicyclo[3.1.1]heptane framework has also been successfully employed to create ligands with high affinity for opioid receptors, particularly the μ-opioid receptor. nih.govresearchgate.net This application leverages the scaffold's ability to position key pharmacophoric elements in a conformation suitable for binding to the complex opioid receptor pockets. nih.gov

A series of N-3(6)-arylpropenyl-N-6(3)-propionyl-3,6-diazabicyclo[3.1.1]heptanes were synthesized and evaluated for their binding to μ-, δ-, and κ-opioid receptors. nih.govresearchgate.net Several compounds from this series displayed high affinity for μ-receptors, with Ki values in the low nanomolar range, coupled with exceptional selectivity over δ- and κ-receptors. nih.govresearchgate.net For example, specific derivatives showed Ki values at μ-receptors ranging from 2.7 to 7.9 nM, while their affinity for δ- and κ-receptors was negligible (Ki > 2000 nM and > 5000 nM, respectively). nih.govresearchgate.net This high degree of selectivity is a desirable trait for developing analgesics that may have fewer side effects associated with activity at other opioid receptor subtypes. google.com

Binding Affinities (Ki) of Selected 3,6-Diazabicyclo[3.1.1]heptane Derivatives for Opioid Receptors
Compound Seriesμ-Receptor Ki (nM)δ-Receptor Ki (nM)κ-Receptor Ki (nM)Reference
N-arylpropenyl-N-propionyl derivatives (e.g., 3Bb, 3Bg, 3Bh)2.7 - 7.9> 2000> 5000 nih.govresearchgate.net

Dopamine (B1211576) Transporter (DAT) Inhibitors

The 3,6-diazabicyclo[3.1.1]heptane scaffold has been identified as a promising core for the development of potent dopamine transporter (DAT) inhibitors. researchgate.netprobes-drugs.org These inhibitors are of significant interest for their potential therapeutic applications in conditions characterized by dysfunctional dopaminergic signaling. nih.govnih.gov A study involving the replacement of a 3,8-diazabicyclo[3.2.1]octane core with the 3,6-diazabicyclo[3.1.1]heptane ring system in a known series of DAT inhibitors resulted in a compound with enhanced dopamine reuptake inhibition activity, showing a Ki value of 5.5 nM. researchgate.net This highlights the utility of the 3,6-diazabicyclo[3.1.1]heptane structure as a bioisostere for other cyclic diamines in designing novel and potent DAT ligands. probes-drugs.orgblumberginstitute.org

Enzyme Modulation and Inhibition

The available scientific literature from the conducted searches does not provide specific details regarding the role of this compound or its direct derivatives in the modulation or inhibition of specific enzymes. While bicyclic structures are common in enzyme inhibitors, dedicated studies characterizing this particular scaffold's activity in enzyme modulation were not identified. researchgate.net

Pre-clinical Pharmacokinetic and Metabolic Stability Studies (in vitro and in animal models)

Pre-clinical studies are crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity. These studies are performed using both in vitro systems and in vivo animal models to predict the compound's behavior in humans.

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. This is commonly assessed in vitro using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. In a typical assay, the test compound is incubated with liver microsomes from various species (e.g., human, rat, mouse, dog) and a cofactor-regenerating system (like NADPH). The rate of disappearance of the parent compound over time is monitored, usually by LC-MS/MS, to determine parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

A comprehensive search of scientific databases and peer-reviewed literature did not yield specific data on the metabolic stability of this compound in any microsomal system. Therefore, no quantitative data on its half-life or intrinsic clearance from such studies can be provided.

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical property. Brain penetration is typically evaluated in animal models, most commonly rodents (mice or rats). Following administration of the compound, concentrations are measured in both the brain tissue and the blood plasma at various time points. The brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) is then calculated to quantify the extent of BBB penetration.

Specific studies detailing the in vivo brain penetration of this compound in animal models have not been reported in the available scientific literature. Consequently, there are no published data regarding its brain-to-plasma ratio or its potential as a CNS-active agent.

Analytical and Spectroscopic Characterization of 3 Methyl 3,6 Diazabicyclo 3.1.1 Heptane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane and its derivatives in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all proton and carbon signals can be achieved.

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The rigid, bicyclic structure of the 3,6-diazabicyclo[3.1.1]heptane core results in a complex and informative spectrum. Protons on the bicyclic frame typically appear as multiplets in the aliphatic region of the spectrum. The methyl group attached to the nitrogen at position 3 gives rise to a characteristic singlet.

For instance, in a derivative such as N-(5-chloro-2-methylphenyl)-3-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxamide, the protons of the bicycloheptane (B81988) core appear at various chemical shifts, reflecting their distinct chemical environments. mdpi.com The specific chemical shifts are influenced by the substituents on the nitrogen atoms.

Table 1: Representative ¹H NMR Data for a Substituted 3,6-diazabicyclo[3.1.1]heptane Derivative Data for N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide, a related heterocyclic compound, illustrates typical signal regions.

> Note: This table is illustrative of signals for a complex derivative containing a different heterocyclic system and does not represent this compound itself. Data sourced from mdpi.com.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts of the carbon atoms in the 3,6-diazabicyclo[3.1.1]heptane skeleton are found in the aliphatic region of the spectrum. The methyl carbon signal appears at a characteristic upfield shift.

For substituted derivatives, the signals for the bicyclic core carbons are influenced by the nature of the substituents. For example, in complex derivatives prepared for medicinal chemistry research, the carbon signals of the diazabicyclo[3.1.1]heptane moiety are clearly distinguishable from those of aromatic or other heterocyclic rings present in the molecule. mdpi.com

Table 2: Representative ¹³C NMR Data for a Substituted 3,6-diazabicyclo[3.1.1]heptane Derivative Data for N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide, a related heterocyclic compound, illustrates typical signal regions.

> Note: This table is illustrative of signals for a complex derivative containing a different heterocyclic system and does not represent this compound itself. Data sourced from mdpi.com.

2D NMR experiments are crucial for the unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules like derivatives of this compound. mdpi.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to trace the proton connectivity throughout the bicyclic system. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons. researchgate.netrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals correlations between protons that are close in space, but not necessarily bonded. This is particularly useful for determining the relative stereochemistry and conformation of the rigid bicyclic system. researchgate.netresearchgate.net

Through the combined use of these techniques, a complete and unambiguous assignment of all atoms in the structure and its relative stereochemistry can be determined. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, techniques like Electrospray Ionization (ESI) would typically show a prominent protonated molecular ion [M+H]⁺, confirming the molecular weight.

The fragmentation pattern in mass spectrometry is highly dependent on the ionization method used. Under Electron Ionization (EI), fragmentation of the bicyclic core would be expected. Common fragmentation pathways for cyclic amines include alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to a nitrogen atom, leading to the formation of a resonance-stabilized cation. For a Boc-protected derivative of a related azabicyclo[3.1.1]heptane, expected fragmentation includes the loss of the tert-butyl group (M⁺ - 57) or the entire Boc group (M⁺ - 101), as well as alpha-cleavage near the nitrogen atoms. vulcanchem.com The presence of two nitrogen atoms in the 3,6-diazabicyclo[3.1.1]heptane structure means the molecular weight is an even number, following the nitrogen rule. vulcanchem.com

Table 3: ESI-MS Data for a Representative Derivative Data for N-(5-chloro-2-methylphenyl)-3-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxamide.

> Note: Data sourced from mdpi.com.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation and purification of this compound and for assessing its purity.

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The analysis of amines by GC can sometimes be challenging due to their basicity, which can lead to peak tailing and interaction with the stationary phase. h-brs.de However, specialized columns or derivatization of the amine groups can mitigate these issues. h-brs.de

For routine analysis, a sample is injected into the GC, where it is vaporized and carried by an inert gas through a column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic feature used for identification. A flame ionization detector (FID) is commonly used for detection. The purity of the sample is determined by the relative area of the peak corresponding to the compound. bre.com While specific conditions for this compound are not widely published, methods for analyzing similar cyclic diamines would involve polar columns and carefully controlled temperature programming to ensure good peak shape and resolution. bre.comthieme-connect.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound derivatives and for monitoring the progress of chemical reactions. The purity of the dihydrochloride (B599025) salt of the parent compound, for instance, has been verified to be ≥98% by HPLC. 182.160.97 In the development of complex pharmaceutical agents that incorporate the 3,6-diazabicyclo[3.1.1]heptane scaffold, such as Selpercatinib, HPLC methods are crucial for detecting and quantifying impurities and degradation products. pwr.edu.pl

For chiral derivatives, specialized chiral HPLC is employed to determine the enantiomeric excess (ee), a critical parameter for compounds intended for biological applications. libretexts.org The separation of enantiomers is typically achieved using a chiral stationary phase. While specific conditions vary depending on the exact derivative, representative methods from related bicyclic compounds often utilize C18 columns for reverse-phase analysis or specialized columns like the Chiralcel AD for chiral separations. libretexts.orgchemistrysteps.com Gradient elution with solvent systems such as water and acetonitrile, often containing additives like trifluoroacetic acid (TFA), is common. chemistrysteps.com

Parameter Example Condition 1 (Chiral Analysis) Example Condition 2 (Purity Analysis)
Column Chiralcel ADC18 Reverse-Phase
Mobile Phase / Eluents Ethanol / Hexanes mixtureWater / Acetonitrile gradient with 0.1% TFA
Flow Rate 1.0 mL/minNot Specified
Detection UV at 215 nmNot Specified
Reference Analysis of a related diazabicyclo[3.2.0]heptane derivative. libretexts.orgAnalysis of a related 6-oxa-3-azabicyclo[3.1.1]heptane compound. chemistrysteps.com

Flash Chromatography for Purification

Flash chromatography is the predominant method for the purification of this compound derivatives on a preparative scale following synthesis. thieme-connect.dewikipedia.org This technique allows for the efficient separation of the desired product from unreacted starting materials, reagents, and reaction byproducts. researchgate.net

The standard stationary phase used is silica (B1680970) gel (SiO₂). researchgate.netresearchgate.net The choice of mobile phase (eluent) is critical and is tailored to the polarity of the specific derivative being purified. A variety of solvent systems have been successfully employed, typically involving a mixture of a non-polar solvent and a more polar solvent. The polarity of the eluent is often gradually increased to facilitate the separation. Common solvent systems include mixtures of chloroform (B151607) and methanol, petroleum ether and ethyl acetate, and dichloromethane (B109758) and acetone. researchgate.net

Derivative Type Stationary Phase Eluent System (v/v) Reference
Benzyl-substituted diazabicycloheptanoneSilica Gel (SiO₂)9:1 Chloroform-Methanol researchgate.net
Propionyl-substituted diazabicycloheptaneSilica Gel (SiO₂)9:1 Chloroform-Methanol researchgate.net
Boc-protected phenyl-substituted derivativeSilica Gel (SiO₂)2:8 Petroleum Ether-Ethyl Acetate researchgate.net
General Boc-protected derivativesSilica Gel (SiO₂)8:2 Acetone-Dichloromethane researchgate.net
N-Alkyl benzylmenadione derivativeSilica Gel98:2 to 9:1 Dichloromethane-Methanol researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of molecular structure in the solid state. For derivatives of 3,6-diazabicyclo[3.1.1]heptane that can be grown as single crystals, this technique can elucidate the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and stereochemistry.

While a single-crystal structure for this compound itself is not widely reported, the technique is heavily applied to its more complex derivatives. For instance, the solid-state form of Selpercatinib, a drug molecule containing the 6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl) moiety, has been characterized using X-ray Powder Diffraction (XRPD). XRPD is used to identify crystalline forms (polymorphs) by their unique diffraction patterns. The crystalline Form 1 of Selpercatinib is characterized by specific peaks in its XRPD pattern, providing a fingerprint for its solid-state identity.

Technique Subject Characteristic Peaks (º2θ) Reference
X-ray Powder Diffraction (XRPD)Crystalline Form 1 of a Selpercatinib16.5±0.2, 18.9±0.2, 23.8±0.2, 25.3±0.2, 26.0±0.2

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound. It precisely measures the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), which is then compared against the theoretically calculated values for the proposed molecular formula. Agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

This method has been routinely applied to confirm the composition of a wide array of 3,6-diazabicyclo[3.1.1]heptane derivatives. researchgate.net The results are typically presented as "Calculated" versus "Found" percentages, with close correlation indicating a successful synthesis of the target molecule.

Molecular Formula Element Calculated (%) Found (%) Reference
C₁₇H₂₄N₂O₂C70.8070.55 researchgate.net
H8.398.36 researchgate.net
N9.719.67 researchgate.net
C₁₂H₁₄N₂OC71.2670.97 researchgate.net
H6.986.87 researchgate.net
N13.8513.78 researchgate.net
C₂₁H₂₆N₄O₂C68.8368.86
H7.157.16
N15.2915.31
C₂₂H₂₈N₄O₂C69.4569.49
H7.427.44
N14.7314.75

Optical Rotation Measurements for Chiral Purity Determination

Optical rotation is a physical property of chiral molecules, which are non-superimposable on their mirror images (enantiomers). When plane-polarized light is passed through a solution containing a chiral compound, the plane of light is rotated either to the right (dextrorotatory, "+") or to the left (levorotatory, "-"). The magnitude and direction of this rotation are measured with a polarimeter.

The specific rotation ([α]) is a standardized measure of this property and is used to characterize enantiomerically pure substances. For chiral derivatives of this compound, measuring the optical rotation is a direct method to assess enantiomeric purity, or enantiomeric excess (ee). libretexts.org For example, if the specific rotation of a pure enantiomer is known, the measured rotation of a synthesized batch can be used to calculate the percentage of that enantiomer in the sample. While certain derivatives of 3,6-diazabicyclo[3.1.1]heptane have been identified as specific enantiomers (e.g., an (R)-(-)-enantiomer), indicating that optical rotation measurements were performed, specific rotation values are not always reported in the literature. Nevertheless, this technique remains a fundamental tool for the stereochemical characterization of any new chiral analogues within this compound family.

Q & A

Basic Research Questions

Q. How can researchers determine the molecular formula and structural conformation of 3-methyl-3,6-diazabicyclo[3.1.1]heptane?

  • Methodological Answer : The molecular formula (C₆H₁₂N₂) and structural conformation are typically confirmed via high-resolution mass spectrometry (HRMS) for molecular weight (112.17 g/mol) and nuclear magnetic resonance (NMR) spectroscopy. For instance, ¹H and ¹³C NMR can resolve the bicyclic framework and methyl group placement. X-ray crystallography may be employed for absolute stereochemical assignment if crystalline derivatives are available .

Q. What are the primary synthetic routes for this compound?

  • Methodological Answer : Common synthesis strategies include ring-closing metathesis or photochemical decomposition of pyrazoline precursors (e.g., CHF₂-substituted analogs). Protecting groups like Boc (tert-butyloxycarbonyl) are often used to stabilize intermediates, as seen in the synthesis of 6-Boc-3,6-diazabicyclo[3.1.1]heptane derivatives .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer : Solubility in polar (e.g., water, DMSO) and nonpolar solvents is determined via UV-Vis spectroscopy or gravimetric analysis. Stability under varying pH and temperature is evaluated using accelerated degradation studies monitored by HPLC or LC-MS. Storage recommendations (e.g., dry, 2–8°C) are derived from empirical stability data .

Advanced Research Questions

Q. What strategies resolve contradictory structure-activity relationship (SAR) data for 3,6-diazabicyclo[3.1.1]heptane derivatives targeting α4β2 nicotinic acetylcholine receptors (nAChRs)?

  • Methodological Answer : Discrepancies in SAR (e.g., partial vs. full agonism) are addressed using molecular docking and functional assays (e.g., electrophysiology or calcium flux assays). For example, compound 43 (Ki = 10 pM for α4β2 nAChRs) was optimized via fluorine substitution to enhance selectivity over α7 subtypes. Crystallographic data of ligand-receptor complexes can validate binding hypotheses .

Q. How does the bicyclo[3.1.1]heptane scaffold mimic meta-substituted benzenes in bioactive compounds?

  • Methodological Answer : The scaffold’s exit vector angles (≈120°) and substituent distances align with meta-substituted benzene bioisosteres. Computational modeling (e.g., DFT) and X-ray diffraction confirm spatial and electronic similarities. This mimicry is exploited in drug design to improve metabolic stability while retaining pharmacophore geometry .

Q. What advanced analytical techniques differentiate enantiomers of this compound derivatives?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or supercritical fluid chromatography (SFC) resolves enantiomers. Vibrational circular dichroism (VCD) or X-ray crystallography provides stereochemical confirmation. For example, (1R,5S)-configured derivatives show distinct α4β2 nAChR binding profiles .

Q. How can researchers address discrepancies in pharmacological data between in vitro and in vivo models?

  • Methodological Answer : Interspecies metabolic differences (e.g., cytochrome P450 activity) are assessed using liver microsome assays. Pharmacokinetic studies (e.g., plasma protein binding, brain penetration) clarify bioavailability issues. Functional MRI or PET imaging in animal models validates target engagement .

Q. What computational tools predict the physicochemical properties of novel 3,6-diazabicyclo[3.1.1]heptane analogs?

  • Methodological Answer : Quantitative structure-property relationship (QSPR) models and molecular dynamics simulations predict logP, pKa, and solubility. Software like Schrödinger’s QikProp or MOE integrates quantum mechanical calculations to optimize ADME profiles .

Key Research Findings

  • Pharmacological Selectivity : Fluorine-substituted derivatives (e.g., 43 ) achieve >1,000-fold selectivity for α4β2 over α7 nAChRs, critical for treating nicotine addiction .
  • Synthetic Scalability : Photochemical routes enable gram-scale synthesis of the bicyclic core with <5% side products .
  • Bioisosteric Utility : The scaffold’s rigid geometry reduces off-target effects in CNS drug candidates compared to flexible benzene analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.